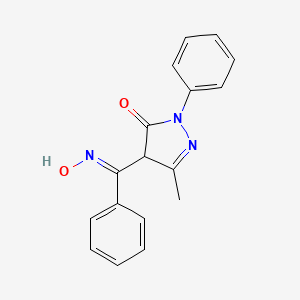

4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one

Beschreibung

4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one is a pyrazolinone derivative characterized by a hydroxyimino-substituted phenylmethyl group at position 4 of the pyrazolinone ring. Pyrazolinones are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and a ketone group. These compounds are known for diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .

Eigenschaften

IUPAC Name |

4-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-15(16(19-22)13-8-4-2-5-9-13)17(21)20(18-12)14-10-6-3-7-11-14/h2-11,15,22H,1H3/b19-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRJKCVBRDYVOI-KNTRCKAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=NO)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C1/C(=N/O)/C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets, such as enzymes and receptors, to exert their effects.

Mode of Action

It is known that the hydroxyimino group can participate in various chemical reactions, potentially leading to changes in the target molecules.

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects.

Biologische Aktivität

4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one (commonly referred to as compound 1) is a pyrazoline derivative that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C17H15N3O2

- CAS Number : 59261-47-1

- Molar Mass : 293.32 g/mol

Antioxidant Properties

Compound 1 exhibits significant antioxidant activity. Its structure allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. Studies suggest that derivatives of pyrazoline, including compound 1, can enhance the production of prostacyclin while inhibiting lipoxygenase activity, thereby protecting endothelial cells from reactive oxygen species (ROS) damage .

Anticancer Activity

Recent investigations into the anticancer properties of compound 1 have shown promising results. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, one study highlighted its efficacy against breast adenocarcinoma (MCF-7) and melanoma (A375) cell lines, demonstrating low GI50 values (0.25 to 0.33 µM), indicating potent growth inhibition .

Case Study 1: Edaravone Comparison

Edaravone, a well-known analog of compound 1, is utilized clinically for its neuroprotective effects in acute brain infarction. Research has shown that edaravone's mechanism includes radical scavenging and protection against myocardial injury . Compound 1's structural similarities suggest it may exhibit comparable effects, warranting further clinical exploration.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring and the hydroxyl group significantly affect the biological activity of pyrazoline derivatives. For instance, electron-withdrawing groups at specific positions on the phenyl ring enhance the compound's efficacy against specific cancer types .

Data Table: Biological Activity Summary

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The biological and chemical properties of pyrazolinones are heavily influenced by substituents at position 4. Below is a comparative analysis of key analogs:

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups: The dicyanomethylene group increases electrophilicity, favoring nucleophilic attacks, whereas the hydroxyimino group may balance electron withdrawal with hydrogen-bonding capabilities.

- Polar Substituents : Hydroxyethyl and methoxy groups improve solubility, which is critical for bioavailability in therapeutic applications.

Q & A

Basic: What are the established synthetic routes for 4-((Hydroxyimino)phenylmethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one?

Methodological Answer:

The compound is synthesized via condensation reactions involving a pyrazolone core and hydroxyimino-phenylmethyl substituents. A common approach involves:

- Cyclocondensation of phenylhydrazine derivatives with β-ketoesters to form the pyrazolone ring.

- Subsequent Schiff base formation using hydroxylamine derivatives and aromatic aldehydes to introduce the hydroxyimino group.

Reaction conditions (e.g., solvent polarity, temperature, and catalysts like acetic acid) significantly impact yield and purity. Optimization studies recommend refluxing in ethanol or acetonitrile under nitrogen to minimize side reactions .

Advanced: How can reaction conditions be optimized to enhance the regioselectivity of substituents in pyrazolone derivatives?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered position.

- Catalyst Design: Lewis acids (e.g., ZnCl₂) can direct substituent placement by coordinating to specific carbonyl oxygen atoms.

- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products, while prolonged heating drives thermodynamic outcomes. Detailed monitoring via TLC or in situ FTIR is advised .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirms the hydroxyimino group (δ 10–12 ppm for NH).

- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–O (930–960 cm⁻¹) validate the pyrazolone and hydroxyimino moieties.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments of pyrazolone derivatives?

Methodological Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Tautomeric Forms: Distinguishes between keto-enol tautomers via bond-length analysis (C=O vs. C–O).

- Stereochemistry: Determines Z/E configurations of imino groups using torsion angles.

For example, in related pyrazolones, the hydroxyimino group adopts a planar geometry with intramolecular hydrogen bonding to the pyrazolone oxygen, stabilizing the structure .

Basic: What biological activities have been reported for pyrazolone derivatives?

Methodological Answer:

Pyrazolones exhibit:

- Antimicrobial Activity: Tested via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus).

- Anti-inflammatory Effects: Evaluated using COX-2 inhibition assays.

- Anticancer Potential: Screened via MTT assays on cancer cell lines (e.g., HeLa). Structure-activity relationships (SAR) suggest that electron-withdrawing substituents enhance activity .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay variability or compound purity. Mitigation strategies include:

- Standardized Protocols: Adopt OECD guidelines for cytotoxicity or MIC determinations.

- Orthogonal Validation: Confirm results using multiple assays (e.g., flow cytometry for apoptosis and Western blot for protein targets).

- Meta-Analysis: Pool data from independent studies to identify trends, adjusting for variables like solvent/DMSO concentration .

Basic: What computational methods support the design of pyrazolone-based compounds?

Methodological Answer:

- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) and tautomeric stability.

- Molecular Docking: Screen interactions with biological targets (e.g., COX-2 or DNA topoisomerases) using AutoDock Vina.

- QSAR Models: Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Advanced: How can kinetic studies elucidate degradation pathways of pyrazolone derivatives?

Methodological Answer:

- Forced Degradation Studies: Expose compounds to heat, light, and hydrolytic conditions (acid/base).

- HPLC-MS Monitoring: Track degradation products (e.g., hydrolysis of the imino group to carbonyl).

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying temperatures .

Basic: What are the key challenges in scaling up pyrazolone synthesis?

Methodological Answer:

- Purification Issues: Column chromatography is impractical at scale; switch to recrystallization (ethanol/water mixtures).

- Exothermic Reactions: Implement temperature-controlled reactors to prevent runaway reactions during cyclocondensation.

- Byproduct Management: Optimize stoichiometry to minimize Schiff base oligomers .

Advanced: How can substituent modifications improve the pharmacokinetic profile of this compound?

Methodological Answer:

- LogP Optimization: Introduce hydrophilic groups (e.g., –SO₃H) to enhance solubility without compromising membrane permeability.

- Metabolic Stability: Replace labile ester groups with bioisosteres (e.g., amides) to reduce hepatic clearance.

- In Vivo PK Studies: Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.